molecular formula C20H28N2O2 B3020863 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1396861-31-6

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No. B3020863
CAS RN: 1396861-31-6
M. Wt: 328.456
InChI Key: UKBDGBTZOXJLSI-UHFFFAOYSA-N
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Description

The compound "1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea" is a structurally complex molecule that includes an adamantane framework, which is known for its bulky, rigid, and three-dimensional structure. This compound is part of a broader class of 1,3-disubstituted ureas that have been synthesized for various applications, including as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to less active diols, which has implications in the regulation of blood pressure and inflammation .

Synthesis Analysis

The synthesis of related adamantane-containing ureas typically involves the reaction of an isocyanate with an amine. For instance, 1-(isocyanatomethyl)adamantane has been reacted with aminopyrazoles and monohaloanilines to yield 1,3-disubstituted ureas in high yields . Additionally, self-condensation of substituted adamantan-1-yl isocyanates has been used to produce symmetrical ureas . The introduction of various substituents, such as fluorine, has been shown to enhance the inhibitory activity of these compounds against sEH .

Molecular Structure Analysis

The adamantane moiety in these compounds provides a lipophilic and rigid structure that can influence the binding affinity and specificity of the ureas towards their biological targets. The molecular structure of these ureas often includes additional functional groups that can further modulate their properties, such as solubility and melting points .

Chemical Reactions Analysis

The chemical reactivity of these ureas is largely defined by the functional groups attached to the adamantane core and the urea moiety. The presence of isocyanate groups allows for further chemical modifications, enabling the synthesis of a diverse array of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-containing ureas, such as solubility and melting points, are influenced by the nature of the substituents attached to the urea group. For example, the introduction of symmetrical substituents has been reported to reduce melting points and improve water solubility, which is beneficial for biological applications . The solubility of these compounds in water has been reported to range from 45-85 µmol/l, which is significant for their potential use as soluble epoxide hydrolase inhibitors .

properties

IUPAC Name

1-(1-adamantyl)-3-(2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(24,17-5-3-2-4-6-17)13-21-18(23)22-20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16,24H,7-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBDGBTZOXJLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea

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